BMP-2 Epitope (73-92)

Description

BenchChem offers high-quality BMP-2 Epitope (73-92) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BMP-2 Epitope (73-92) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

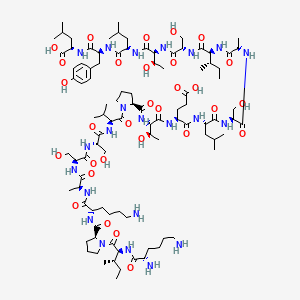

C97H164N22O30 |

|---|---|

Poids moléculaire |

2118.5 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C97H164N22O30/c1-17-51(11)74(92(143)112-69(46-123)89(140)116-76(55(15)124)94(145)107-63(40-48(5)6)83(134)106-64(42-57-29-31-58(126)32-30-57)85(136)108-65(97(148)149)41-49(7)8)114-79(130)54(14)102-86(137)66(43-120)110-84(135)62(39-47(3)4)105-82(133)61(33-34-72(127)128)104-93(144)77(56(16)125)117-91(142)71-28-24-37-118(71)95(146)73(50(9)10)113-88(139)68(45-122)111-87(138)67(44-121)109-78(129)53(13)101-81(132)60(26-20-22-36-99)103-90(141)70-27-23-38-119(70)96(147)75(52(12)18-2)115-80(131)59(100)25-19-21-35-98/h29-32,47-56,59-71,73-77,120-126H,17-28,33-46,98-100H2,1-16H3,(H,101,132)(H,102,137)(H,103,141)(H,104,144)(H,105,133)(H,106,134)(H,107,145)(H,108,136)(H,109,129)(H,110,135)(H,111,138)(H,112,143)(H,113,139)(H,114,130)(H,115,131)(H,116,140)(H,117,142)(H,127,128)(H,148,149)/t51-,52-,53-,54-,55+,56+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,73-,74-,75-,76-,77-/m0/s1 |

Clé InChI |

QNCXRDAVTHRBMG-QLWMRDRKSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CCCCN)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the BMP-2 Epitope 73-92: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and characterization of the bone morphogenetic protein-2 (BMP-2) epitope 73-92. This bioactive peptide, derived from the "knuckle" epitope of BMP-2, has garnered significant interest for its osteogenic properties and potential therapeutic applications in bone regeneration.

Introduction to BMP-2 and its Epitopes

Bone Morphogenetic Protein-2 (BMP-2) is a member of the transforming growth factor-beta (TGF-β) superfamily and a potent growth factor that plays a crucial role in the development and regeneration of bone and cartilage.[1] The biological activity of BMP-2 is mediated through its interaction with two types of cell surface receptors: bone morphogenetic protein receptor type I (BMPR-I) and type II (BMPR-II).[2] The binding of BMP-2 to these receptors is facilitated by two distinct epitopes on the BMP-2 protein: the "wrist" epitope and the "knuckle" epitope.[2][3]

-

Wrist Epitope: This is a conformational epitope that serves as the high-affinity binding site for BMPR-I.[3]

-

Knuckle Epitope: This is a linear epitope that acts as the low-affinity binding site for BMPR-II.[2][3] The peptide sequence 73-92 is derived from this region.

Discovery and History of the BMP-2 Epitope 73-92

The seminal work on the identification of the osteogenic potential of the BMP-2 knuckle epitope peptide can be traced back to the early 2000s. A key publication by Saito et al. in 2003 systematically investigated synthetic peptides from the knuckle epitope region of BMP-2.[4][5] Their research demonstrated that the peptide corresponding to amino acid residues 73-92, with the sequence KIPKASSVPTELSAISTLYL , was capable of inducing alkaline phosphatase (ALP) activity in the murine multipotent mesenchymal cell line C3H10T1/2.[1] This study was foundational in establishing that a small, synthetic peptide could mimic some of the biological activities of the full-length BMP-2 protein.

Subsequent research has focused on characterizing, modifying, and enhancing the osteogenic properties of this peptide for various biomedical applications, including its use in conjunction with biomaterials for bone tissue engineering.[6][7]

Quantitative Data Summary

The following table summarizes the available quantitative data for the BMP-2 epitope 73-92 and related peptides. It is important to note that experimental conditions can influence the results, and direct comparisons between different studies should be made with caution.

| Peptide Sequence | Assay Type | Cell Line | Measured Parameter | Result | Citation |

| KIPKASSVPTELSAISTLYL (73-92) | Alkaline Phosphatase (ALP) Activity | C3H10T1/2 | ALP Activity | Significantly elevated compared to control | [1] |

| KIPKASSVPTELSAISTLYL (73-92) | Binding Inhibition | C3H10T1/2 | Inhibition of rhBMP-2 binding to BMPR-IA and BMPR-II | Significant inhibition | [1] |

| KIPKASSVPTELSAISTLYL (P4) | Alkaline Phosphatase (ALP) Activity | - | Comparison to BMP-2 | Requires a 500-fold higher concentration for comparable activity | [8] |

| Linear Peptide (73-92) | Surface Plasmon Resonance (SPR) | - | Binding Affinity (KD) to BMPRII | 8.16 x 10⁻² M | [5] |

| Cyclic Peptide (P-05, derived from 73-92) | Surface Plasmon Resonance (SPR) | - | Binding Affinity (KD) to BMPRII | 1.29 x 10⁻⁵ M | [5] |

Signaling Pathways

The binding of BMP-2, and by extension its mimetic peptides like the 73-92 epitope, to its receptors initiates a cascade of intracellular signaling events that ultimately lead to the regulation of gene expression and cellular differentiation. The primary signaling pathways are the canonical Smad pathway and the non-canonical (Smad-independent) pathways.

Canonical BMP/Smad Signaling Pathway

The canonical pathway is the major signaling route for BMPs. Upon ligand binding and receptor complex formation, the type II receptor phosphorylates and activates the type I receptor. The activated type I receptor then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This complex then translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in osteogenesis.

Caption: Canonical BMP-2/Smad Signaling Pathway.

Non-Canonical Signaling Pathways

In addition to the Smad pathway, BMP-2 can also activate several Smad-independent signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) pathway. These pathways are also believed to contribute to the osteogenic effects of BMP-2.

Caption: Non-Canonical BMP-2 Signaling (e.g., p38 MAPK Pathway).

Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of the BMP-2 epitope 73-92.

Solid-Phase Peptide Synthesis (SPPS) of BMP-2 (73-92)

Objective: To chemically synthesize the KIPKASSVPTELSAISTLYL peptide.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DDT)

-

Diethyl ether

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Protocol:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. Activate the first Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF. b. Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Precipitation: Precipitate the crude peptide in cold diethyl ether.

-

Purification: Purify the peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Alkaline Phosphatase (ALP) Activity Assay

Objective: To quantify the osteogenic activity of the BMP-2 (73-92) peptide by measuring ALP activity in mesenchymal stem cells (e.g., C3H10T1/2).

Materials:

-

C3H10T1/2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

BMP-2 (73-92) peptide

-

Recombinant human BMP-2 (positive control)

-

p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed C3H10T1/2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the BMP-2 (73-92) peptide or rhBMP-2. Include a vehicle control.

-

Incubation: Incubate the cells for 3-7 days, replacing the medium with fresh treatment medium every 2-3 days.

-

Cell Lysis: After the incubation period, wash the cells with PBS and lyse them with cell lysis buffer.

-

ALP Reaction: Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

-

Measurement: Stop the reaction with 3 M NaOH and measure the absorbance at 405 nm using a microplate reader.

-

Normalization: Normalize the ALP activity to the total protein content in each well, determined by a protein assay (e.g., BCA assay).

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding kinetics and affinity (KD) of the BMP-2 (73-92) peptide to BMPR-II.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human BMPR-II extracellular domain

-

BMP-2 (73-92) peptide

-

Amine coupling kit (EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Receptor Immobilization: a. Activate the sensor chip surface with a 1:1 mixture of EDC and NHS. b. Inject the recombinant BMPR-II in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to immobilize it on the chip surface. c. Deactivate any remaining active esters with ethanolamine.

-

Binding Analysis: a. Inject a series of concentrations of the BMP-2 (73-92) peptide over the immobilized receptor surface. b. Record the sensorgrams, which show the change in response units (RU) over time, reflecting the association and dissociation of the peptide.

-

Data Analysis: a. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Experimental Workflow for Bioactive Peptide Discovery

The discovery and validation of a bioactive peptide like the BMP-2 epitope 73-92 typically follows a structured workflow, from initial identification to functional characterization.

Caption: A typical experimental workflow for the discovery and validation of a bioactive peptide.

References

- 1. Activation of osteo-progenitor cells by a novel synthetic peptide derived from the bone morphogenetic protein-2 knuckle epitope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bone Morphogenetic Protein-2 in Development and Bone Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting bone morphogenetic protein-2 knuckle epitope and redesigning the epitope-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iscabiochemicals.com [iscabiochemicals.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Accelerated bone repair with the use of a synthetic BMP-2-derived peptide and bone-marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. megagen.nl [megagen.nl]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Function and Mechanism of the BMP-2 Knuckle Epitope

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bone Morphogenetic Protein-2 (BMP-2) knuckle epitope, detailing its critical role in receptor binding, signal transduction, and its potential as a therapeutic target for bone regeneration and other applications.

Introduction to BMP-2 and its Epitopes

Bone Morphogenetic Protein-2 (BMP-2) is a member of the transforming growth factor-beta (TGF-β) superfamily and a potent osteoinductive cytokine crucial for bone and cartilage development.[1] Its biological activity is mediated through interactions with two types of cell surface serine/threonine kinase receptors: Type I (BMPR-I) and Type II (BMPR-II).[2]

The dimeric structure of BMP-2 presents two distinct receptor-binding sites, or epitopes, on each monomer:

-

The Wrist Epitope: This is a large, conformational epitope responsible for the high-affinity binding to the BMP Type I receptor (BMPR-IA).[2][3]

-

The Knuckle Epitope: A smaller, more linear epitope, it is responsible for the low-affinity binding to the BMP Type II receptor (BMPR-II).[2][3] The knuckle epitope is located in the "fingers" of the BMP-2 protein structure.

The Knuckle Epitope: A Key Player in Signal Initiation

The interaction of the knuckle epitope with BMPR-II is a critical initiating step in the BMP-2 signaling cascade. While the wrist epitope's binding to BMPR-IA is a high-affinity interaction, the subsequent recruitment of and binding to BMPR-II via the knuckle epitope is essential for the formation of a functional signaling complex.[2] This sequential binding model, where BMP-2 first engages BMPR-IA followed by BMPR-II, leads to the phosphorylation and activation of the Type I receptor by the constitutively active Type II receptor kinase.[2][4]

Signaling Pathways Activated by the BMP-2 Knuckle Epitope

Upon the formation of the heterotetrameric complex of two Type I and two Type II receptors, two primary signaling cascades are initiated: the canonical Smad pathway and the non-canonical p38/MAPK pathway.

The Canonical Smad Pathway

This is the principal signaling pathway for BMP-2. The activated BMPR-I phosphorylates receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[4][5] These phosphorylated R-Smads then form a complex with the common mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in osteogenesis, such as Runx2, Osterix, and Alkaline Phosphatase (ALP).[4][5]

Caption: Canonical BMP-2 Smad Signaling Pathway.

The Non-Canonical p38/MAPK Pathway

In addition to the Smad pathway, BMP-2 can also activate Smad-independent signaling cascades, most notably the p38 mitogen-activated protein kinase (MAPK) pathway.[6][7] This pathway is also initiated by the formation of the BMP-2-receptor complex. The activation of the p38 MAPK pathway can influence various cellular processes, including cell migration, differentiation, and apoptosis.[8] The p38 pathway can act in parallel to the Smad pathway to regulate osteogenic differentiation.[7][8]

Caption: Non-Canonical BMP-2 p38/MAPK Signaling Pathway.

Quantitative Analysis of Knuckle Epitope Interactions and Activity

The development of synthetic peptides derived from the BMP-2 knuckle epitope has allowed for the quantitative assessment of its binding affinity and biological activity.

| Ligand | Receptor/Cell Line | Assay Method | Binding Affinity (Kd) | Alkaline Phosphatase (ALP) Activity | Reference |

| BMP-2 Protein | BMPR-II | SPR | 50-100 nM | - | [9] |

| P4 Peptide (residues 73-92) | BMPR-II | Fluorescence Spectroscopy | 18.3 µM | - | [9] |

| P4 Peptide (residues 73-92) | BMPR-II | SPR | 8.16 x 10⁻² M | - | [9] |

| KEH Peptide | BMPR-II | Not Specified | 78.6 ± 13.5 µM | 135 ± 17% (at 0.01 µg/ml) | [1] |

| KEH-p7 Peptide | BMPR-II | Not Specified | 9.6 ± 1.2 µM | 178 ± 24% (at 0.01 µg/ml) | [1] |

| Linear Peptide (P-01) | BMPR-II | SPR | 8.16 x 10⁻² M | - | [10] |

| Cyclic Peptide (P-05) | BMPR-II | SPR | 1.29 x 10⁻⁵ M | Increased vs. linear | [10] |

| KDP34 Peptide | BMPR-II | Fluorescence Spectroscopy | Not Specified | 195% (at 0.01 µg/ml), 279% (at 0.1 µg/ml) | [11] |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding kinetics and affinity (Kd) of BMP-2 or its derived peptides to the BMPR-II.

Methodology:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated.

-

Ligand Immobilization: The extracellular domain of BMPR-II is immobilized on the sensor chip surface.

-

Analyte Injection: A series of concentrations of the analyte (BMP-2 or knuckle epitope peptide) are injected over the chip surface.

-

Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to generate a sensorgram.

-

Data Analysis: The association and dissociation rates are calculated from the sensorgram to determine the equilibrium dissociation constant (Kd).[12][13][14]

Cell-Based Osteogenic Differentiation Assay

Objective: To assess the ability of the BMP-2 knuckle epitope or its mimetic peptides to induce osteogenic differentiation in mesenchymal stem cells (e.g., C2C12, human bone marrow stromal cells).

Methodology:

-

Cell Seeding: Cells are seeded in a multi-well plate and cultured until they reach a specific confluency.

-

Treatment: The culture medium is replaced with a differentiation medium containing the test compound (BMP-2 or peptide) at various concentrations. Control wells receive the vehicle.

-

Incubation: Cells are incubated for a period ranging from 3 to 21 days, with regular medium changes.

-

Analysis: Osteogenic differentiation is assessed by measuring markers such as alkaline phosphatase (ALP) activity, calcium deposition (Alizarin Red S staining), and the expression of osteogenic genes (e.g., Runx2, osteocalcin) via qPCR or Western blotting.[15][16][17]

Alkaline Phosphatase (ALP) Activity Assay

Objective: To quantify the enzymatic activity of ALP, an early marker of osteoblast differentiation.

Methodology:

-

Cell Lysis: After treatment with the test compound, the cells are washed and lysed to release intracellular proteins.

-

Substrate Addition: A colorimetric or fluorometric substrate for ALP (e.g., p-nitrophenyl phosphate, pNPP) is added to the cell lysate.

-

Incubation: The reaction is incubated at a specific temperature for a set time.

-

Measurement: The amount of product generated is quantified by measuring the absorbance or fluorescence at the appropriate wavelength.

-

Normalization: ALP activity is typically normalized to the total protein concentration in the lysate.[18][19][20]

Experimental and Drug Development Workflow

The development of therapeutic agents targeting the BMP-2 knuckle epitope typically follows a structured workflow.

Caption: Workflow for the Development of BMP-2 Knuckle Epitope Mimetics.

Conclusion and Future Directions

The BMP-2 knuckle epitope is a pivotal determinant of BMP-2's biological activity, initiating the signaling cascades that drive osteogenesis. Research into synthetic peptides mimicking this epitope has demonstrated their potential to promote bone formation, offering a promising avenue for the development of novel therapeutics for bone repair and regeneration.[21][22] Future research will likely focus on optimizing the binding affinity and bioavailability of these peptides, as well as exploring their application in combination with various biomaterials for targeted delivery and enhanced efficacy. The detailed understanding of the knuckle epitope's function and mechanism provides a solid foundation for the rational design of next-generation bone anabolic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. BMP‐2 antagonists emerge from alterations in the low‐affinity binding epitope for receptor BMPR‐II | The EMBO Journal [link.springer.com]

- 4. Bone Morphogenetic Protein-2 in Development and Bone Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The p38/MK2/Hsp25 Pathway Is Required for BMP-2-Induced Cell Migration | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. A Cyclic BMP-2 Peptide Upregulates BMP-2 Protein-Induced Cell Signaling in Myogenic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Machine learning-guided evolution of BMP-2 knuckle Epitope-Derived osteogenic peptides to target BMP receptor II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Application of an SPR-based receptor assay for the determination of biologically active recombinant bone morphogenetic protein-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]

- 16. biomanufacturing.org [biomanufacturing.org]

- 17. mdpi.com [mdpi.com]

- 18. C2C12 differentiation assay [bio-protocol.org]

- 19. assaygenie.com [assaygenie.com]

- 20. Alkaline Phosphatase Activity Analysis Protocol - Creative Biolabs [creative-biolabs.com]

- 21. Accelerated bone repair with the use of a synthetic BMP-2-derived peptide and bone-marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Experimental and computational investigation of the effect of hydrophobicity on aggregation and osteoinductive potential of BMP-2-derived peptide in a hydrogel matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the BMP-2 (73-92) Peptide: Sequence, Structure, and Function

This technical guide provides a comprehensive overview of the synthetic peptide derived from the 73-92 amino acid sequence of Bone Morphogenetic Protein-2 (BMP-2). This peptide, corresponding to the "knuckle epitope" of BMP-2, has garnered significant interest for its osteoinductive properties and its potential as a therapeutic agent in bone regeneration.

Peptide Sequence and Structure

The BMP-2 (73-92) peptide is a 20-amino acid sequence that mimics a critical binding site of the native BMP-2 protein. Several variations of the peptide sequence have been described in the literature, primarily differing in the presence of a C-terminal linker.

Table 1: Amino Acid Sequence of BMP-2 (73-92) Peptide Variants

| Peptide Name | Sequence (Single-Letter Code) | Sequence (Three-Letter Code) | Notes |

| BMP-2 (73-92) | KIPKASSVPTELSAISTLYL | H-Lys-Ile-Pro-Lys-Ala-Ser-Ser-Val-Pro-Thr-Glu-Leu-Ser-Ala-Ile-Ser-Thr-Leu-Tyr-Leu-OH | Standard 20-amino acid sequence.[1][2][3][4] |

| BMP-2 derived peptide | KIPKASSVPTELSAISTLYLGGC-NH2 | H-Lys-Ile-Pro-Lys-Ala-Ser-Ser-Val-Pro-Thr-Glu-Leu-Ser-Ala-Ile-Ser-Thr-Leu-Tyr-Leu-Gly-Gly-Cys-NH2 | Includes a C-terminal GGC linker for conjugation.[5] |

| P4 peptide | KIPKASSVPTELSAISTLYL | Not explicitly stated, but corresponds to the 73-92 sequence. | A designation used in some studies.[6][7][8] |

Structurally, the 73-92 region of the native BMP-2 protein forms a part of the knuckle epitope, which is crucial for binding to BMP receptor type II (BMPRII).[6][8] As a linear peptide, it may not perfectly replicate the conformation of this epitope within the full protein, which can affect its binding affinity.[1]

Mechanism of Action and Signaling Pathway

The BMP-2 (73-92) peptide exerts its biological effects by interacting with BMP receptors, primarily BMPRII, and to some extent, BMP receptor type IA (BMPRIA).[5][9] This interaction initiates an intracellular signaling cascade that is critical for osteoblast differentiation and bone formation.

The binding of the peptide to BMP receptors can trigger both the canonical Smad-dependent pathway and the non-canonical Smad-independent (e.g., p38 mitogen-activated protein kinase - MAPK) pathway. Both pathways ultimately converge on the transcription factor Runx2, a master regulator of osteogenesis. Activation of Runx2 leads to the expression of key osteogenic markers such as alkaline phosphatase (ALP), osteocalcin (B1147995), and collagen I.

BMP-2 (73-92) peptide signaling pathway.

Quantitative Data

The biological activity of the BMP-2 (73-92) peptide has been quantified in various in vitro and in vivo studies.

Table 2: In Vitro Activity and Binding Affinity of BMP-2 (73-92) Peptide

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | |||

| to BMPRII (linear peptide) | 8.16 x 10⁻² M | Surface Plasmon Resonance (SPR) | [10] |

| to BMPRII (cyclic peptide P-05) | 1.29 x 10⁻⁵ M | Surface Plasmon Resonance (SPR) | [10] |

| to rhBMP-2 | 3 x 10⁻⁵ M | Not specified | [11] |

| Effective Concentration | |||

| Dose-osteogenic response | 0.0005 - 0.005 mM | Human Mesenchymal Stem Cells (hMSCs) | [12][13] |

| For ALP activity | 500 nM (in combination with 2.5 nM BMP-2 protein) | C2C12 cells | [10] |

Table 3: In Vivo Osteogenic Activity of BMP-2 (73-92) Peptide

| Animal Model | Delivery System | Outcome | Reference |

| Rat calf muscle | Alginate gel | Induced ectopic calcification | [5] |

| Rat tibial bone defect | Alginate gel particles | Significantly promoted bone repair | [5] |

| Rat intramuscular implantation | Mesoporous silica (B1680970) nanoparticles with dexamethasone | Induced effective osteoblast differentiation and bone regeneration | [8][14] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are synthesized methodologies for key experiments involving the BMP-2 (73-92) peptide.

The BMP-2 (73-92) peptide is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[2] Purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

General workflow for solid-phase peptide synthesis.

-

Cell Culture: Murine multipotent mesenchymal C3H10T1/2 cells or human bone marrow stromal cells are commonly used.[5] Cells are cultured in appropriate growth medium (e.g., DMEM with 10% FBS).

-

Treatment: Cells are treated with varying concentrations of the BMP-2 (73-92) peptide. A positive control of recombinant human BMP-2 (rhBMP-2) is typically included.

-

Alkaline Phosphatase (ALP) Activity Assay:

-

After a specified incubation period (e.g., 6 days), cells are lysed.[1]

-

The cell lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) substrate.

-

The conversion of pNPP to p-nitrophenol is measured spectrophotometrically at 405 nm.[1]

-

ALP activity is often normalized to the total protein concentration in the lysate.

-

-

Osteocalcin mRNA Expression (RT-qPCR):

-

Total RNA is extracted from treated cells at a specific time point.

-

RNA is reverse-transcribed into cDNA.

-

Quantitative PCR is performed using primers specific for osteocalcin and a housekeeping gene (e.g., GAPDH) for normalization.[7]

-

-

Animal Model: Wistar rats are a commonly used model.[5]

-

Implant Preparation: The BMP-2 (73-92) peptide is conjugated to a biocompatible carrier, such as an alginate gel.[5]

-

Implantation: The peptide-conjugated carrier is implanted into a non-bony site, such as the calf muscle.[5]

-

Analysis: After a predetermined period (e.g., 4 weeks), the implantation site is harvested.

-

Histological Examination: The harvested tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize new bone formation.[5]

Conclusion

The BMP-2 (73-92) peptide represents a promising synthetic alternative to the full-length BMP-2 protein for applications in bone tissue engineering. Its ability to stimulate osteogenic differentiation through the activation of BMP signaling pathways has been demonstrated in numerous studies. Further research focusing on optimizing its delivery, stability, and binding affinity will be crucial for its successful clinical translation. This guide provides a foundational understanding for researchers and professionals aiming to explore the therapeutic potential of this bioactive peptide.

References

- 1. A Cyclic BMP-2 Peptide Upregulates BMP-2 Protein-Induced Cell Signaling in Myogenic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nmj.mums.ac.ir [nmj.mums.ac.ir]

- 3. BMP-2 knuckle epitope 73-92 peptide [novoprolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Accelerated bone repair with the use of a synthetic BMP-2-derived peptide and bone-marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. anr.fr [anr.fr]

- 7. Biomimetic Silica Particles with Self-Loading BMP-2 Knuckle Epitope Peptide and Its Delivery for Bone Regeneration [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. BMP binding peptide: a BMP-2 enhancing factor deduced from the sequence of native bovine bone morphogenetic protein/non-collagenous protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental and computational investigation of the effect of hydrophobicity on aggregation and osteoinductive potential of BMP-2-derived peptide in a hydrogel matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BMP-2 Derived Peptide and Dexamethasone Incorporated Mesoporous Silica Nanoparticles for Enhanced Osteogenic Differentiation of Bone Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Affinity of BMP-2 (73-92) to BMPRII: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity between the bone morphogenetic protein-2 (BMP-2) peptide fragment 73-92, also known as the "knuckle epitope," and its corresponding type II receptor, BMPRII. This interaction is a critical initiating event in the BMP signaling cascade, which plays a pivotal role in bone formation and tissue regeneration. A thorough understanding of this binding event is essential for the rational design of novel therapeutics in regenerative medicine.

Introduction to BMP-2 and its Receptors

Bone Morphogenetic Protein-2 (BMP-2) is a member of the transforming growth factor-beta (TGF-β) superfamily of cytokines, renowned for its potent osteoinductive properties.[1] Its biological activity is mediated through a heterotetrameric complex of two types of serine/threonine kinase receptors: type I (BMPRI) and type II (BMPRII) receptors.[2] The binding of BMP-2 to these receptors initiates a downstream signaling cascade, primarily through the Smad-dependent and non-Smad pathways, ultimately leading to the transcription of osteogenic genes.[3][4]

BMP-2 possesses two key receptor-binding epitopes: the "wrist" epitope, which demonstrates high affinity for BMPRIa, and the "knuckle" epitope, which has a lower affinity for BMPRII.[2][5] The knuckle epitope, encompassing amino acid residues 73-92, is a linear peptide sequence that has garnered significant interest as a potential therapeutic agent due to its ability to mimic the osteogenic activity of the full-length BMP-2 protein.[6][7]

Quantitative Binding Affinity Data

The binding affinity of the BMP-2 (73-92) peptide and its analogues to BMPRII has been quantified in several studies, primarily using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (Kd) is a key parameter used to evaluate the strength of this interaction, with a lower Kd value indicating a higher binding affinity.

| Peptide/Molecule | Sequence | Kd (M) | Experimental Method | Reference |

| P4 Peptide (BMP-2 73-92) | KIPKASSVPTELSAISTLYL | - | - | [6] |

| Linear Peptide (P-01) | - | 8.16 x 10-2 | SPR | [8] |

| Cyclic Peptide (P-02) | - | 8.06 x 10-5 | SPR | [8] |

| Cyclic Peptide (P-03) | - | 9.46 x 10-5 | SPR | [8] |

| Cyclic Peptide (P-04) | - | 2.31 x 10-5 | SPR | [8] |

| Cyclic Peptide (P-05) | - | 1.29 x 10-5 | SPR | [8] |

| KEH Peptide | - | 78.6 ± 13.5 µM | Not Specified | [9] |

| KEH-p7 Peptide | - | 9.6 ± 1.2 µM | Not Specified | [9] |

| Full-length BMP-2 | - | ~50-100 nM | SPR | [6] |

| Full-length BMP-2 | - | < 3 nM (to ALK3/6) | Bio-layer interferometry | [10] |

| Full-length BMP-2 | - | ~6 nM (to ACTR-IIA/B) | Bio-layer interferometry | [10] |

Note: Some studies did not provide the exact sequence for the modified peptides but described their derivation from the BMP-2 (73-92) region. The affinity of the P4 peptide was described as being significantly lower than the full-length BMP-2 protein, requiring a 500-fold higher concentration for comparable activity.[6]

Experimental Protocols

The primary method cited for determining the binding affinity of BMP-2 (73-92) peptides to BMPRII is Surface Plasmon Resonance (SPR).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time interaction between a ligand (e.g., BMPRII) immobilized on a sensor chip and an analyte (e.g., BMP-2 peptide) in solution. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the reflected light.

A representative SPR experimental workflow is as follows:

-

Immobilization of Ligand:

-

The BMPRII receptor is immobilized on the surface of a sensor chip (e.g., a Sensiq CM5 chip).[8]

-

This is typically achieved through amine coupling, where the carboxyl groups on the sensor surface are activated to form covalent bonds with the amine groups of the protein.

-

-

Analyte Injection:

-

The BMP-2 (73-92) peptide or its analogues are prepared in a suitable running buffer.

-

The peptide solution is then injected over the sensor surface at various concentrations.

-

-

Data Acquisition:

-

The association (kon) and dissociation (koff) rates are measured in real-time.

-

The sensorgram, a plot of the response units versus time, is generated.

-

-

Data Analysis:

-

The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation and association rate constants (Kd = koff / kon).

-

Alternatively, the Kd can be determined by analyzing the equilibrium binding levels at different analyte concentrations.

-

Signaling Pathways

The binding of BMP-2 to its receptors initiates a cascade of intracellular events that ultimately regulate gene expression.

Canonical Smad-Dependent Pathway

The canonical BMP signaling pathway is mediated by Smad proteins.

Caption: Canonical BMP-2 Smad signaling pathway.

Upon BMP-2 binding, the constitutively active BMPRII phosphorylates and activates BMPRI.[4] The activated BMPRI then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[3][5] These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4.[4] This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in osteogenesis.[3]

Non-Smad Pathways

In addition to the canonical Smad pathway, BMP-2 can also activate non-Smad signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway.[11] The activation of these pathways can also contribute to the osteogenic effects of BMP-2.

Experimental and Logical Workflows

SPR Experimental Workflow

Caption: Generalized workflow for SPR analysis.

Conclusion

The BMP-2 (73-92) peptide represents a promising starting point for the development of novel osteogenic therapeutics. While its affinity for BMPRII is lower than that of the full-length protein, modifications such as cyclization have been shown to significantly enhance binding.[8] A detailed understanding of the structure-activity relationship, guided by quantitative binding data and a clear comprehension of the underlying signaling mechanisms, is paramount for the successful design of potent and specific BMP-mimetic peptides for clinical applications. This guide provides a foundational repository of technical information to aid researchers and drug developers in this endeavor.

References

- 1. Bone morphogenetic protein 2 - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. What are BMP2 modulators and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Bone Morphogenetic Protein-2 in Development and Bone Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. upcommons.upc.edu [upcommons.upc.edu]

- 8. A Cyclic BMP-2 Peptide Upregulates BMP-2 Protein-Induced Cell Signaling in Myogenic Cells | MDPI [mdpi.com]

- 9. Rational Derivation of Osteogenic Peptides from BoneMorphogenetic Protein-2 Knuckle Epitope by Integrating InSilico Analysis and In Vitro Assay - ProQuest [proquest.com]

- 10. biorxiv.org [biorxiv.org]

- 11. BMP Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

A Technical Guide to the BMP-2 Knuckle Epitope (73-92): Sequence, Signaling, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the bone morphogenetic protein-2 (BMP-2) knuckle epitope, spanning amino acid residues 73-92. This peptide fragment is a key mediator of BMP-2's osteogenic activity, interacting with its receptor to initiate a cascade of signaling events that drive bone formation. This document details the epitope's amino acid sequence, its interaction with BMP receptors, the downstream signaling pathways it activates, and quantitative data on its biological activity. Furthermore, it provides detailed protocols for the key experiments cited herein.

Amino Acid Sequence of the BMP-2 Knuckle Epitope (73-92)

The BMP-2 knuckle epitope is a linear sequence of 20 amino acids. Its sequence is highly conserved and is a focal point for the development of synthetic peptides aimed at promoting bone regeneration.

| Representation | Sequence |

| One-Letter Code | KIPKASSVPTELSAISTLYL |

| Three-Letter Code | Lys-Ile-Pro-Lys-Ala-Ser-Ser-Val-Pro-Thr-Glu-Leu-Ser-Ala-Ile-Ser-Thr-Leu-Tyr-Leu |

Quantitative Data: Binding Affinity and Osteogenic Activity

The BMP-2 (73-92) peptide exerts its biological effects by binding to the BMP receptor type II (BMPRII).[1] While the full BMP-2 protein binds its receptors with high affinity, the isolated knuckle epitope peptide exhibits lower affinity. This section summarizes the available quantitative data for the peptide's binding affinity and its capacity to induce osteogenic differentiation.

Table 2.1: Binding Affinity of BMP-2 Derived Peptides to BMPRII

| Peptide | Sequence | Method | Binding Affinity (Kd) | Reference |

| BMP-2 (73-92) linear peptide (P-01) | KIPKASSVPTELSAISTLYL | Surface Plasmon Resonance (SPR) | 8.16 x 10⁻² M | [2] |

| Cyclic Peptide (P-05) | End-to-end cyclized 73-92 sequence | Surface Plasmon Resonance (SPR) | 1.29 x 10⁻⁵ M | [2] |

| KEH-p7 peptide (derived from knuckle epitope) | Not specified | Not specified | 9.6 ± 1.2 µM | |

| KDP34 peptide (derived from knuckle epitope) | DFQTWSFLYVEN | Fluorescence Spectroscopy | Not specified, but identified as most potent | [3] |

Note: The binding affinity of the unmodified linear 73-92 peptide is reported to be low.[2] Much of the research has focused on developing modified or smaller peptides with improved affinity.

Table 2.2: Osteogenic Activity of BMP-2 (73-92) Peptide

| Cell Line | Peptide Concentration | Assay | Result | Reference |

| C3H10T1/2 | Not specified | Alkaline Phosphatase (ALP) Activity | Significant elevation | [4] |

| Murine Mesenchymal Stem Cells (hMSCs) | 0.0005 - 0.005 mM | Osteogenic Differentiation | Dose-dependent increase | [5][6] |

| Rat Bone Marrow Stromal Cells | Not specified | Mineralization | Promotion of mineralization | [7] |

| MC3T3-E1 | 1 and 10 µM | ALP Activity | Induction of ALP activity | [1] |

Note: The osteoinductive potential of the BMP-2 (73-92) peptide is significantly less than that of the full BMP-2 protein, often requiring concentrations up to 500-1000 times higher to achieve comparable effects.[1][6]

Signaling Pathways Activated by the BMP-2 Knuckle Epitope

The interaction of the BMP-2 knuckle epitope with BMPRII initiates a complex network of intracellular signaling pathways that ultimately lead to the transcription of osteogenic genes. These pathways are broadly categorized as the canonical Smad-dependent pathway and the non-canonical Smad-independent pathways.

Canonical Smad-Dependent Signaling

The canonical BMP signaling pathway is the primary route for transducing the osteogenic signal. Upon ligand binding, a receptor complex forms, leading to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to act as transcription factors.

Caption: Canonical BMP-2 Smad Signaling Pathway.

Non-Canonical Smad-Independent Signaling

In addition to the Smad pathway, BMP-2 can also activate other signaling cascades that contribute to its biological effects. These non-canonical pathways, including the MAPK and PI3K/AKT pathways, are crucial for fine-tuning the cellular response.

Caption: Non-Canonical BMP-2 Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the BMP-2 (73-92) peptide.

Peptide-Receptor Binding Assays

4.1.1 Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of interactions between molecules in real-time.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Machine learning-guided evolution of BMP-2 knuckle Epitope-Derived osteogenic peptides to target BMP receptor II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of osteo-progenitor cells by a novel synthetic peptide derived from the bone morphogenetic protein-2 knuckle epitope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental and computational investigation of the effect of hydrophobicity on aggregation and osteoinductive potential of BMP-2-derived peptide in a hydrogel matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Grafting BMP2 Derived Peptide to Nanoparticles on Osteogenic and Vasculogenic Expression of Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Synthetic BMP-2 73-92 Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of the synthetic peptide corresponding to residues 73-92 of Bone Morphogenetic Protein-2 (BMP-2). This peptide, often referred to as BMP-2 P(73-92), has garnered significant interest as a potential therapeutic agent for bone regeneration due to its ability to mimic the osteoinductive properties of the full-length BMP-2 protein. This document outlines the key signaling pathways, summarizes quantitative in vitro and in vivo data, and provides detailed experimental protocols based on published research.

Introduction: The Promise of a Synthetic Osteoinductive Peptide

Bone Morphogenetic Protein-2 (BMP-2) is a highly potent growth factor belonging to the transforming growth factor-beta (TGF-β) superfamily, known for its crucial role in bone and cartilage formation.[1][2][3] While recombinant human BMP-2 (rhBMP-2) is used clinically, its application is associated with challenges such as high cost, large required doses, and potential side effects.[4][5][6] This has driven the development of smaller, synthetic peptide mimics that can replicate the biological function of the native protein with improved stability and cost-effectiveness.[4][7][8]

The 73-92 amino acid sequence (KIPKASSVPTELSAISTLYL) is derived from the "knuckle epitope" of BMP-2, a region critical for binding to its cell surface receptors.[1][2][9][10] Research has demonstrated that this peptide can bind to BMP receptors, trigger intracellular signaling, and induce osteogenic differentiation in various cell types, ultimately leading to bone formation in animal models.[1][2][3][11]

Mechanism of Action: Signaling Pathway

The BMP-2 73-92 peptide is believed to initiate osteoinductive signaling by binding to BMP receptors on the cell surface.[1][2][11] The knuckle epitope of BMP-2 is primarily associated with binding to the BMP receptor type II (BMPRII).[1][2][9][10] This binding event facilitates the recruitment and phosphorylation of the BMP receptor type I (BMPRI), which in turn phosphorylates intracellular signaling molecules known as Smads (specifically Smad1, Smad5, and Smad8). These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and act as transcription factors to regulate the expression of osteoblast-specific genes like Runx2 and Osterix, driving the differentiation of mesenchymal progenitor cells into bone-forming osteoblasts.[7][12]

Quantitative In Vitro Biological Activity

The osteoinductive potential of the BMP-2 73-92 peptide has been quantified in various in vitro studies, primarily using murine multipotent mesenchymal cell lines such as C3H10T1/2. Key markers of osteogenic differentiation, including alkaline phosphatase (ALP) activity and osteocalcin (B1147995) (OCN) gene expression, are consistently upregulated upon treatment with the peptide.

Table 1: Summary of In Vitro Quantitative Data

| Cell Line | Peptide Concentration | Assay | Key Result | Reference |

| C3H10T1/2 | 100 µ g/well | Alkaline Phosphatase (ALP) Activity | Significant increase in ALP activity. | [13] |

| C3H10T1/2 | 200 µ g/well | Alkaline Phosphatase (ALP) Activity | Further significant increase in ALP activity. | [13] |

| C3H10T1/2 | 100 µ g/well | Osteocalcin (OCN) mRNA Expression | Increased mRNA expression of osteocalcin. | [1][2][13] |

| C3H10T1/2 | Not Specified | rhBMP-2 Binding Inhibition | Significantly inhibited binding of rhBMP-2 to BMPRIa and BMPRII. | [1][2] |

Note: The term "µ g/well " is as reported in the source material; specific concentrations in µg/mL may vary based on well volume.

Quantitative In Vivo Biological Activity

The efficacy of the BMP-2 73-92 peptide has been confirmed in several animal models, where it induces ectopic and orthotopic bone formation when delivered via a suitable carrier matrix.

Table 2: Summary of In Vivo Quantitative Data

| Animal Model | Defect Model | Carrier | Peptide Dose | Outcome | Reference |

| Rat | Ectopic (calf muscle) | Covalently cross-linked alginate gel | Not specified | Induced ectopic calcification/bone formation. | [1][2][3][11] |

| Rat | Tibial defect | Alginate gel particles | Not specified | Significantly promoted bone repair. | [3][11] |

| Rabbit | Calvarial defect | Anorganic Bovine Mineral (ABM) | 180 µg | Increased new bone formation in the early stage of healing. | [7] |

Detailed Experimental Protocols

The following sections provide standardized methodologies for assessing the biological activity of the BMP-2 73-92 peptide, based on protocols described in the cited literature.

In Vitro Osteogenic Differentiation Assay

This protocol outlines the steps to measure the induction of alkaline phosphatase (ALP) activity in a mesenchymal progenitor cell line.

Methodology:

-

Cell Culture: Murine C3H10T1/2 mesenchymal progenitor cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Cells are seeded into 24-well plates at a density of 2-5 x 10^4 cells/well and allowed to adhere and proliferate for 24-48 hours.

-

Peptide Treatment: The culture medium is replaced with a low-serum (0.5-2% FBS) medium containing the synthetic BMP-2 73-92 peptide at desired concentrations (e.g., 100-200 µ g/well ). Control groups should include a vehicle control (the solvent used for the peptide) and a positive control (rhBMP-2).

-

Incubation: Cells are incubated for a period of 3 to 7 days to allow for osteogenic differentiation.

-

Cell Lysis: After incubation, cells are washed twice with phosphate-buffered saline (PBS) and lysed with a solution containing a non-ionic detergent like 0.1% Triton X-100.

-

ALP Assay: The cell lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution. ALP in the lysate dephosphorylates pNPP to p-nitrophenol, which is yellow.

-

Quantification: The absorbance of the yellow product is measured at 405 nm using a spectrophotometer.

-

Normalization: ALP activity is typically normalized to the total protein content of the cell lysate, determined by a Bradford or BCA protein assay, to account for differences in cell number.

In Vivo Ectopic Bone Formation Model

This protocol describes the implantation of the peptide with a carrier into a non-bony site to assess its intrinsic osteoinductive capacity.

Methodology:

-

Carrier Preparation: The BMP-2 73-92 peptide is conjugated to a biocompatible and biodegradable carrier, such as a covalently cross-linked alginate gel or absorbed onto anorganic bovine bone mineral.[1][7][11] For an alginate gel, the peptide is chemically linked to the polymer before gelation. For mineral carriers, the material is incubated in a solution containing the peptide.[7]

-

Animal Model: Adult male Wistar rats or New Zealand white rabbits are used.[7][11] All procedures must be approved by an institutional animal care and use committee.

-

Surgical Procedure: Animals are anesthetized. For an ectopic model, a small pouch is created in a muscle, typically the calf muscle.[1][3][11] For an orthotopic model like a calvarial defect, a critical-sized defect (e.g., 8mm diameter) is created in the skull.[7]

-

Implantation: The peptide-carrier construct is implanted into the surgically created site. Control groups receive the carrier material without the peptide.

-

Post-Operative Care: The incision is closed, and animals receive appropriate post-operative care, including analgesics.

-

Analysis: After a predetermined period (e.g., 4-8 weeks), the animals are euthanized. The implantation sites are explanted and analyzed for new bone formation using techniques such as:

-

Micro-computed Tomography (µCT): To quantify bone volume and mineral density.

-

Histology: Tissues are fixed, decalcified (if necessary), sectioned, and stained (e.g., with Hematoxylin & Eosin or Masson's Trichrome) to visualize cell infiltration and new bone matrix.

-

X-Ray Diffraction (XRD): To confirm the crystalline structure of the mineral formed, which should be consistent with hydroxyapatite.[1][2]

-

Conclusion and Future Directions

The synthetic BMP-2 73-92 peptide demonstrates significant osteoinductive activity both in vitro and in vivo. It effectively elevates key osteogenic markers and promotes bone formation in animal defect models.[1][7][11][13] Its ability to mimic the function of the native BMP-2 knuckle epitope makes it a promising and cost-effective candidate for applications in bone tissue engineering and regenerative medicine.

Future research should focus on optimizing delivery systems to control the peptide's release kinetics, further enhancing its therapeutic efficacy. Investigating modifications to the peptide sequence, such as cyclization, may improve its stability and receptor binding affinity.[10] As a biomimetic alternative to full-length growth factors, the BMP-2 73-92 peptide represents a valuable tool for drug development professionals aiming to create the next generation of bone regenerative therapies.

References

- 1. Activation of osteo-progenitor cells by a novel synthetic peptide derived from the bone morphogenetic protein-2 knuckle epitope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. a-z.lu [a-z.lu]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Effect of Grafting BMP2 Derived Peptide to Nanoparticles on Osteogenic and Vasculogenic Expression of Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of grafting BMP2-derived peptide to nanoparticles on osteogenic and vasculogenic expression of stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. megagen.nl [megagen.nl]

- 8. iscabiochemicals.com [iscabiochemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Accelerated bone repair with the use of a synthetic BMP-2-derived peptide and bone-marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijbs.com [ijbs.com]

- 13. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the BMP-2 73-92 Peptide Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bone Morphogenetic Protein-2 (BMP-2) 73-92 peptide is a 20-amino acid synthetic fragment (KIPKASSVPTELSAISTLYL) corresponding to the knuckle epitope of the mature BMP-2 protein. This region is critical for the interaction of BMP-2 with its receptors, and as such, the 73-92 peptide has garnered significant interest as a potential therapeutic agent, particularly in the field of bone tissue engineering. It mimics some of the biological activities of the full-length BMP-2 protein, primarily promoting osteogenic differentiation, while potentially offering advantages in terms of stability, cost-effectiveness, and a more targeted biological response. This guide provides a comprehensive overview of the BMP-2 73-92 peptide's signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Signaling Pathway

The BMP-2 73-92 peptide primarily exerts its biological effects by initiating a signaling cascade that culminates in the transcriptional regulation of genes involved in osteoblast differentiation. This process is initiated by the binding of the peptide to specific cell surface receptors.

Receptor Binding

The BMP-2 73-92 peptide has been shown to interact with Bone Morphogenetic Protein Receptors (BMPRs). While the full-length BMP-2 protein binds to both Type I (BMPRIa/ALK3 and BMPRIb/ALK6) and Type II (BMPRII, ActRIIa, ActRIIb) receptors, the 73-92 peptide, derived from the knuckle epitope, primarily targets BMPRII. However, it has also been reported to inhibit the binding of recombinant human BMP-2 (rhBMP-2) to both BMPRIa and BMPRII, suggesting a more complex interaction with the receptor complex.

Upon binding of the peptide, it is thought to induce a conformational change in the pre-formed complex of Type I and Type II receptors, leading to the phosphorylation and activation of the Type I receptor by the constitutively active Type II receptor kinase.

Intracellular Signaling Cascades

Once the BMPRI is activated, it propagates the signal through two main intracellular pathways: the canonical Smad pathway and the non-canonical p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

1. Canonical Smad Pathway:

The activated BMPRI phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These phosphorylated R-Smads then form a complex with the common mediator Smad (co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, binding to BMP-responsive elements (BREs) in the promoter regions of target genes. This leads to the upregulation of key osteogenic transcription factors such as Runt-related transcription factor 2 (Runx2) and Osterix (Osx), which are master regulators of osteoblast differentiation.

2. Non-Canonical p38 MAPK Pathway:

In addition to the Smad pathway, the BMP-2 73-92 peptide can also activate the p38 MAPK pathway. The precise mechanism of activation by the peptide is not fully elucidated but is a known downstream effector of BMP-2 signaling. Activation of p38 MAPK can also contribute to the regulation of Runx2 activity and the expression of other osteogenic markers, often in concert with the Smad pathway.

The culmination of these signaling events is an increase in the expression of osteoblast-specific proteins, including Alkaline Phosphatase (ALP), Osteocalcin (OCN), and Type I Collagen (COL1A1), leading to the maturation of osteoblasts and the deposition of bone mineral matrix.

BMP-2 73-92 Peptide Signaling Pathway.

Quantitative Data

The following tables summarize key quantitative data related to the BMP-2 73-92 peptide's bioactivity.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |

| BMP-2 73-92 Peptide | BMPRII | Surface Plasmon Resonance (SPR) | 9.46 x 10⁻⁵ M | [1] |

| BMP-2 73-92 Peptide | BMPRII | Surface Plasmon Resonance (SPR) | 8.06 x 10⁻⁵ M | [1] |

Table 2: Osteogenic Differentiation

| Cell Line | Treatment | Concentration | Assay | Result | Reference |

| C2C12 | BMP-2 73-92 Peptide | 500 nM | Alkaline Phosphatase (ALP) Activity | Increased activity (in combination with 2.5 nM BMP-2) | [2] |

| C3H10T1/2 | BMP-2 73-92 Peptide | 100 ng/mL | Alkaline Phosphatase (ALP) Activity | Significant increase | [3] |

| C3H10T1/2 | BMP-2 73-92 Peptide | 100 ng/mL | Osteocalcin mRNA | Increased expression | [4] |

| hBMSCs | BMP-2 73-92 Peptide | 2.2 pmol/mm² (surface density) | Runx2 Expression | Upregulation | [5] |

| MC3T3-E1 | BMP-2 | 20 ng/mL | Alkaline Phosphatase (ALP) Activity | Stimulatory effect |

Table 3: Effects on Cancer Cells

| Cell Line | Treatment | Concentration | Assay | Result | Reference |

| MCF-7 | BMP-2 | 100 ng/mL | Proliferation (BrdU) | ~30% reduction at 48h | Not in results |

| MCF-7 | BMP-2 73-92 Peptide | 22.6 ng/mL | Proliferation (BrdU) | ~42% reduction at 48h | Not in results |

| MCF-7 | BMP-2 73-92 Peptide | 45.2 ng/mL | Proliferation (BrdU) | ~23% reduction at 48h | Not in results |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

Alkaline Phosphatase (ALP) Activity Assay

This assay is a common method to assess early osteogenic differentiation.

Materials:

-

p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

96-well microplate reader

-

BCA Protein Assay Kit

Protocol:

-

Culture cells (e.g., C2C12, MC3T3-E1) in 24-well plates and treat with BMP-2 73-92 peptide at desired concentrations for the specified duration (e.g., 3-7 days).

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 200 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer 50 µL of the supernatant to a new 96-well plate.

-

Add 150 µL of pNPP substrate solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.

-

Stop the reaction by adding 50 µL of 3 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Determine the total protein concentration of the cell lysates using a BCA Protein Assay Kit.

-

Normalize the ALP activity to the total protein concentration.

Alkaline Phosphatase (ALP) Assay Workflow.

Western Blotting for Phosphorylated Smad1/5/8 and p38 MAPK

This technique is used to detect the activation of key signaling proteins.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Smad1/5/8, anti-total Smad1, anti-phospho-p38 MAPK, anti-total p38 MAPK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Culture cells and treat with BMP-2 73-92 peptide for various time points (e.g., 0, 15, 30, 60 minutes).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration of lysates using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize protein bands using an imaging system.

-

Strip the membrane and re-probe for total protein and loading controls (e.g., β-actin).

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Culture cells (e.g., MCF-7) and treat with BMP-2 73-92 peptide at desired concentrations for a specified time (e.g., 24, 48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the angiogenic potential of the peptide.

Materials:

-

Basement membrane extract (e.g., Matrigel)

-

Endothelial cells (e.g., HUVECs)

-

96-well plate

-

Inverted microscope with imaging capabilities

Protocol:

-

Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Harvest endothelial cells and resuspend them in serum-free media containing the BMP-2 73-92 peptide at various concentrations.

-

Seed the cells onto the solidified gel.

-

Incubate at 37°C for 4-12 hours.

-

Image the formation of capillary-like structures using an inverted microscope.

-

Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.

Non-Osteogenic Cellular Effects

While the primary focus of BMP-2 73-92 peptide research has been on osteogenesis, there is emerging evidence of its effects on other cellular processes.

Apoptosis

The full-length BMP-2 protein has been shown to induce apoptosis in certain cancer cell lines. Studies with the BMP-2 73-92 peptide suggest it may also possess pro-apoptotic properties, particularly in breast cancer cells, as indicated by the reduction in cell proliferation. However, more direct and quantitative studies on apoptosis induction are needed to fully elucidate this function.

Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in bone regeneration. While BMP-2 is known to have pro-angiogenic effects, the direct role of the 73-92 peptide in this process is less clear. Some studies suggest that the angiogenic effects of BMP-2 may be indirect, mediated by the release of other growth factors from osteoprogenitor cells. Further investigation using in vitro tube formation assays and in vivo models is required to determine the direct angiogenic potential of the BMP-2 73-92 peptide.

Conclusion

The BMP-2 73-92 peptide represents a promising biomimetic molecule for stimulating bone regeneration. Its ability to activate both the canonical Smad and non-canonical p38 MAPK signaling pathways leads to the expression of key osteogenic markers and subsequent osteoblast differentiation. This in-depth technical guide provides a foundational understanding of its molecular mechanisms, supported by available quantitative data and detailed experimental protocols. For researchers and drug development professionals, the BMP-2 73-92 peptide offers a compelling starting point for the design of novel therapeutics for bone repair and a valuable tool to further dissect the intricate signaling networks governing cell fate decisions. Further research is warranted to fully quantify its effects on apoptosis and angiogenesis and to optimize its delivery and efficacy in clinical applications.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Effect of Grafting BMP2 Derived Peptide to Nanoparticles on Osteogenic and Vasculogenic Expression of Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Formation [ijbs.com]

- 5. merckmillipore.com [merckmillipore.com]

The Osteogenic Potential of the BMP-2 Knuckle Epitope: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the osteogenic potential of the Bone Morphogenetic Protein-2 (BMP-2) knuckle epitope. It explores the underlying molecular mechanisms, summarizes key quantitative data from pivotal studies, and offers detailed experimental protocols for assessing the efficacy of knuckle epitope-derived peptides. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of bone regeneration, tissue engineering, and drug development.

Introduction: The Promise of a Peptide-Based Approach

Bone Morphogenetic Protein-2 (BMP-2) is a highly potent osteoinductive cytokine, crucial for bone formation and regeneration.[1][2] However, its clinical application is hampered by a short half-life and the need for supraphysiological doses, which can lead to adverse effects. A promising strategy to overcome these limitations is the use of synthetic peptides that mimic the bioactive domains of BMP-2.

BMP-2 interacts with its cell surface receptors through two primary domains: the "wrist" epitope, which binds with high affinity to BMP receptor type IA (BMPRIA), and the "knuckle" epitope, which interacts with BMP receptor type II (BMPRII).[1][2][3] This guide focuses on the knuckle epitope, a linear sequence that has been the subject of extensive research for the development of smaller, more stable, and targeted osteogenic therapeutics.

Molecular Mechanism of Action: Signaling Pathways

The binding of the BMP-2 knuckle epitope to BMPRII is a critical initiating step in a cascade of intracellular signaling events that ultimately lead to osteogenic differentiation.[4] Upon binding, BMPRII recruits and phosphorylates BMPRI, activating its kinase domain. This activated receptor complex then propagates the signal through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.

Canonical Smad Pathway

The canonical Smad pathway is the principal signaling route for BMP-2-induced osteogenesis.[2] The activated BMPRI phosphorylates receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[2] These phosphorylated R-Smads then form a complex with the common mediator Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of key osteogenic genes such as Runt-related transcription factor 2 (RUNX2) and Osterix (Osx).[2]

Figure 1: Canonical Smad signaling pathway activated by the BMP-2 knuckle epitope.

Non-Canonical Pathways

In addition to the Smad pathway, BMP-2 can also activate non-Smad signaling cascades, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), and phosphatidylinositol 3-kinase (PI3K) pathways. These pathways are also implicated in the regulation of osteoblast differentiation and function, often cross-talking with the canonical Smad pathway to fine-tune the cellular response.

Structure-Activity Relationship of Knuckle Epitope Peptides

The osteogenic activity of knuckle epitope-derived peptides is highly dependent on their amino acid sequence and conformation. Research has evolved from identifying the initial active sequence to redesigning it for enhanced potency and receptor affinity.

The Traditional and Redefined Knuckle Epitope

Initially, a 20-amino acid peptide corresponding to residues 73-92 of BMP-2 (KIPKASSVPTELSAISTLYL) was identified as the active sequence of the knuckle epitope.[1] This peptide was shown to elevate alkaline phosphatase (ALP) activity and promote the expression of osteocalcin (B1147995) mRNA.[1]

However, more recent structural and energetic analyses have led to a redefinition of the knuckle epitope.[3] This redefined epitope spans residues 84-102 and natively exists as a double-stranded β-sheet. Peptides derived from this redefined sequence, such as LN84-102, have demonstrated a more than 3-fold improvement in binding affinity to BMPRII compared to the traditional KL73-92 peptide.[3]

Linear vs. Cyclic Peptides

A significant challenge with short linear peptides is their conformational flexibility, which can result in lower binding affinity compared to the structured epitope within the full-length protein. To address this, researchers have developed cyclic peptides by introducing disulfide bonds to constrain the peptide's conformation.[3][5] For instance, the cyclic peptide LN84-102(cyc89-101) exhibited a sub-micromolar affinity for BMPRII, approximately 5-fold higher than its linear counterpart.[3] Similarly, another study found that an end-to-end cyclized peptide (P-05) showed increased binding affinity and enhanced RUNX2 and ALP expression compared to the linear form.[5]

Figure 2: Logical progression of knuckle epitope peptide development.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the binding affinity and osteogenic activity of different knuckle epitope-derived peptides.

| Peptide | Description | Binding Affinity (Kd) to BMPRII | Reference |

| KEH | Peptide covering the binding hotspot region | 78.6 ± 13.5 µM | [4][6] |

| KEH-p7 | Optimized mutant of KEH | 9.6 ± 1.2 µM | [6] |

| Linear Peptide (P-01) | Linear knuckle epitope peptide | 8.16 x 10-2 M | [5] |

| Cyclic Peptide (P-05) | End-to-end cyclized knuckle epitope peptide | 1.29 x 10-5 M | [5] |

| Cyclic Peptide P-02 | Active region outside the cyclic ring | 9.46 x 10-5 M | [5] |

| Cyclic Peptide P-03 | Active region outside the cyclic ring | 8.06 x 10-5 M | [5] |

| LN84-102 | Redefined linear knuckle epitope peptide | >3-fold higher affinity than KL73-92 | [3] |

| LN84-102 (cyc89-101) | Redefined cyclic knuckle epitope peptide | Sub-micromolar; ~5-fold higher than linear counterpart | [3] |

| Peptide | Cell Line | Concentration | Osteogenic Activity (Alkaline Phosphatase) | Reference |

| 73-92 Peptide | C3H10T1/2 | Not specified | Elevated ALP activity | [1] |

| KEH | Human BMSCs | 0.01 µg/ml | 135 ± 17% | [4][6] |

| 0.1 µg/ml | 164 ± 21% | [4][6] | ||

| KEH-p7 | Human BMSCs | 0.01 µg/ml | 178 ± 24% | [6] |

| 0.1 µg/ml | 235 ± 32% | [6] | ||

| KDP34 | Bone marrow stromal cells | 0.01 µg/ml | 195% | [7][8] |

| 0.1 µg/ml | 279% | [7][8] |

Experimental Protocols

This section provides a generalized methodology for evaluating the osteogenic potential of BMP-2 knuckle epitope-derived peptides.

Peptide Synthesis and Characterization

-

Solid-Phase Peptide Synthesis: Peptides are typically synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Purification: The synthesized peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the peptides are confirmed by mass spectrometry (MS) and analytical HPLC.

Cell Culture

-

Cell Lines: Commonly used cell lines for osteogenic differentiation assays include murine multipotent mesenchymal cells (C3H10T1/2), murine pre-osteoblastic cells (MC3T3-E1), and human bone marrow-derived mesenchymal stem cells (hBMSCs).

-

Culture Conditions: Cells are maintained in appropriate growth media (e.g., DMEM or α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Osteogenic Differentiation Assays

Figure 3: General experimental workflow for assessing osteogenic potential.

ALP is an early marker of osteoblast differentiation.

-

Cell Seeding: Plate cells in 24- or 48-well plates at a suitable density.

-

Treatment: After 24 hours, replace the growth medium with an osteogenic differentiation medium containing the test peptide at various concentrations.

-

Incubation: Culture the cells for 3 to 7 days.

-

Lysis: Wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., 0.1% Triton X-100).

-

Assay: The ALP activity in the cell lysate is measured using a p-nitrophenyl phosphate (B84403) (pNPP) substrate. The absorbance is read at 405 nm.

-

Normalization: The ALP activity is normalized to the total protein content in the lysate, determined by a BCA or Bradford protein assay.

RT-qPCR is used to measure the expression of osteogenic marker genes.

-

RNA Extraction: After 7-14 days of culture with the test peptide, total RNA is extracted from the cells using a commercial kit (e.g., TRIzol).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit.

-

qPCR: The expression levels of target genes (e.g., RUNX2, Osterix, Osteocalcin, ALP) are quantified by qPCR using SYBR Green or TaqMan probes.

-

Normalization: The gene expression data are normalized to a housekeeping gene, such as GAPDH.[9]

ARS staining detects calcium deposits, a late marker of osteogenesis.

-

Culture: Cells are cultured in an osteogenic medium with the test peptide for 14 to 21 days.

-

Fixation: The cell layer is washed with PBS and fixed with 4% paraformaldehyde.

-

Staining: The fixed cells are stained with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.

-